molecular formula C8H12O B14617115 3-(Ethoxymethylidene)cyclopent-1-ene CAS No. 60638-20-2

3-(Ethoxymethylidene)cyclopent-1-ene

Cat. No.: B14617115
CAS No.: 60638-20-2
M. Wt: 124.18 g/mol
InChI Key: PANTZYOHHOISGK-UHFFFAOYSA-N
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Description

3-(Ethoxymethylidene)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclopentene ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylidene)cyclopent-1-ene can be achieved through various methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes condensation to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)cyclopent-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Substituted cyclopentene derivatives with various functional groups.

Scientific Research Applications

3-(Ethoxymethylidene)cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simple cycloalkene with a single double bond.

    3-Methylcyclopentene: A cyclopentene derivative with a methyl group attached to the ring.

    3-(Methoxymethylidene)cyclopent-1-ene: Similar to 3-(Ethoxymethylidene)cyclopent-1-ene but with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentene derivatives. This functional group enhances the compound’s electrophilicity and allows for a wider range of chemical transformations.

Properties

CAS No.

60638-20-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-(ethoxymethylidene)cyclopentene

InChI

InChI=1S/C8H12O/c1-2-9-7-8-5-3-4-6-8/h3,5,7H,2,4,6H2,1H3

InChI Key

PANTZYOHHOISGK-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1CCC=C1

Origin of Product

United States

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